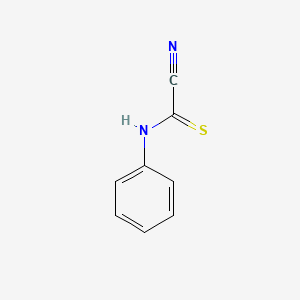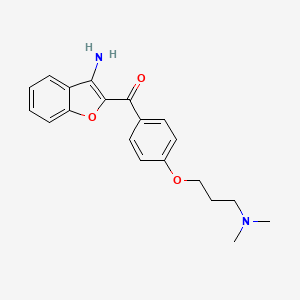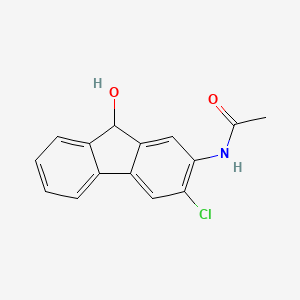
n-(3-Chloro-9-hydroxy-9h-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H12ClNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both chloro and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes chlorination to introduce a chloro group at the 3-position.
Hydroxylation: The chlorinated fluorene is then hydroxylated to introduce a hydroxy group at the 9-position.
Acetylation: Finally, the hydroxylated and chlorinated fluorene is reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products:
Oxidation: Formation of 9-keto-3-chloro-fluorene.
Reduction: Formation of 9-hydroxy-fluorene.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
N-(3-Chloro-9H-fluoren-2-yl)acetamide: Lacks the hydroxy group at the 9-position.
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: Lacks the chloro group at the 3-position.
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide: Contains an additional chloro group at the 7-position.
Uniqueness: N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6955-66-4 |
|---|---|
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
N-(3-chloro-9-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO2/c1-8(18)17-14-7-12-11(6-13(14)16)9-4-2-3-5-10(9)15(12)19/h2-7,15,19H,1H3,(H,17,18) |
Clé InChI |
CASGYINMONDDLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C3=CC=CC=C3C(C2=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



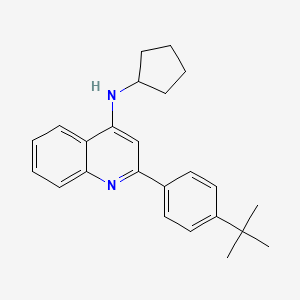

![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)

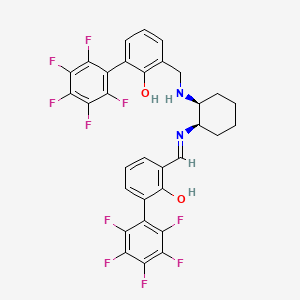
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)

